

Application of N-4-Boc-aminocyclohexanone in the Development of Novel Fungicides

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Compound of Interest

Compound Name: N-4-Boc-aminocyclohexanone

Cat. No.: B052298

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction

N-4-Boc-aminocyclohexanone is a versatile synthetic building block with applications in the development of novel agrochemicals. Its cyclohexanone core and protected amine functionality allow for a variety of chemical modifications, making it an attractive scaffold for the synthesis of new active ingredients. This document outlines the application of **N-4-Boc-aminocyclohexanone** in the development of a novel class of fungicides targeting ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. The protocols and data presented are based on established synthetic methodologies and fungicidal screening assays for structurally related compounds.

Rationale for Use in Fungicide Development

The cyclohexylamine moiety, accessible from **N-4-Boc-aminocyclohexanone**, is a key structural feature in several bioactive molecules. By functionalizing the ketone and subsequently deprotecting the amine, a diverse library of compounds can be generated. This application note focuses on the synthesis of N-alkylated 4-aminocyclohexane derivatives, which have shown promise as inhibitors of fungal ergosterol biosynthesis.

Experimental Protocols

Protocol 1: Synthesis of N-Dodecyl-4-(tert-butoxycarbonylamino)cyclohexanamine

This protocol describes the synthesis of a target antifungal compound via reductive amination of **N-4-Boc-aminocyclohexanone** with dodecylamine.

Materials:

- **N-4-Boc-aminocyclohexanone**
- Dodecylamine
- Sodium triacetoxyborohydride (STAB)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Ethyl acetate
- Hexanes

Procedure:

- To a solution of **N-4-Boc-aminocyclohexanone** (1.0 eq) in dichloromethane, add dodecylamine (1.2 eq).
- Stir the mixture at room temperature for 1 hour.
- Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

- Continue stirring the reaction mixture at room temperature for 12-16 hours.
- Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired product.

Protocol 2: Boc-Deprotection to Yield the Final Active Compound

This protocol details the removal of the Boc protecting group to furnish the final active fungicide.

Materials:

- N-Dodecyl-4-(tert-butoxycarbonylamino)cyclohexanamine
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane.
- Add trifluoroacetic acid (10 eq) dropwise at 0 °C.

- Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
- Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to yield the final compound.

Quantitative Data

The following table summarizes the hypothetical antifungal activity of the synthesized N-dodecyl-4-aminocyclohexanamine against a panel of common agricultural fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in $\mu\text{g/mL}$.

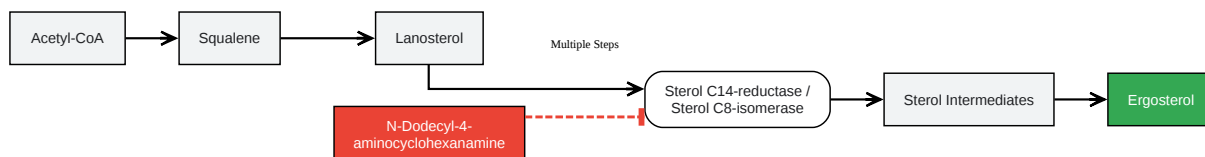
Fungal Species	Pathogenicity	MIC ($\mu\text{g/mL}$)
Botrytis cinerea	Gray Mold	8
Fusarium graminearum	Fusarium Head Blight	16
Magnaporthe oryzae	Rice Blast	32
Puccinia triticina	Wheat Leaf Rust	16
Aspergillus flavus	Aflatoxin Production	8
Candida albicans	Opportunistic Pathogen	4

Visualizations

Ergosterol Biosynthesis Pathway Inhibition

The proposed mechanism of action for this class of fungicides is the inhibition of enzymes within the ergosterol biosynthesis pathway, leading to the disruption of the fungal cell

membrane.

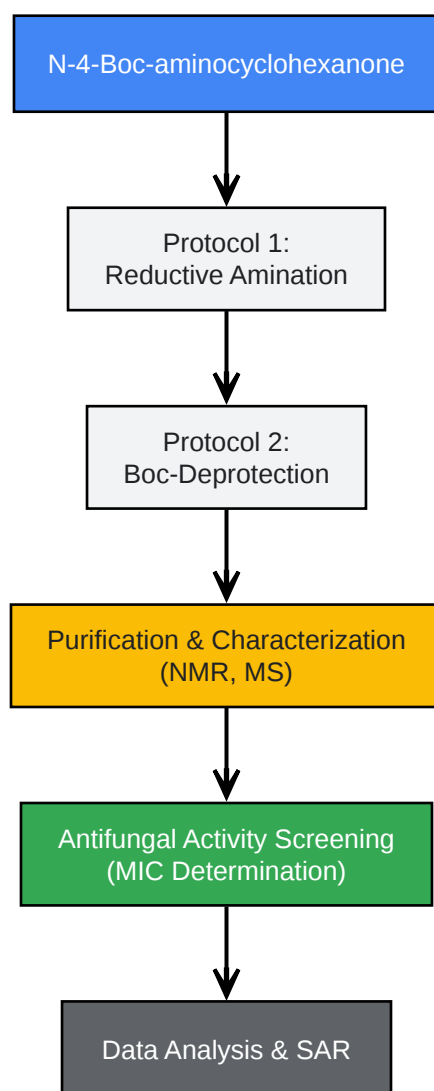


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Caption: Proposed inhibition of the ergosterol biosynthesis pathway.

Experimental Workflow

The following diagram illustrates the workflow from synthesis to biological evaluation of the novel fungicide.



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Caption: Workflow for fungicide synthesis and evaluation.

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